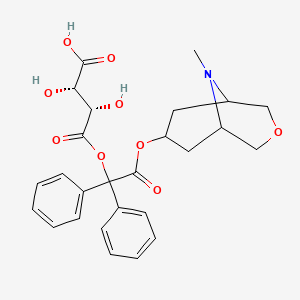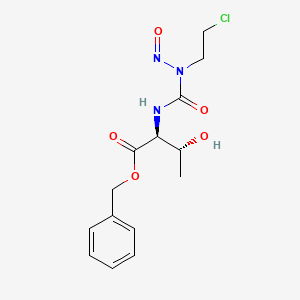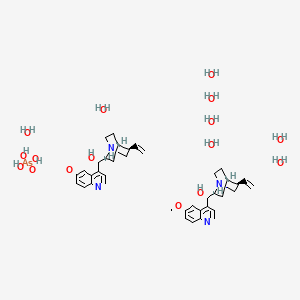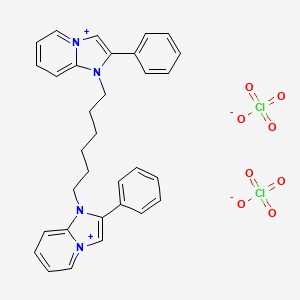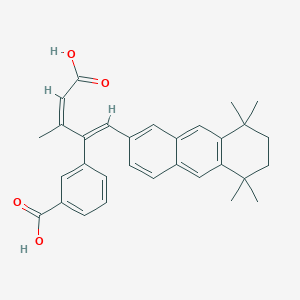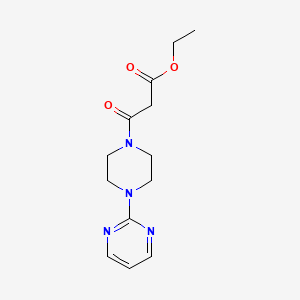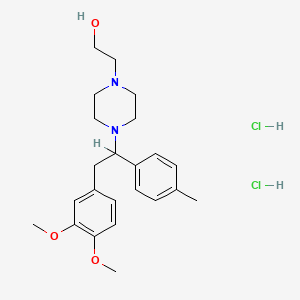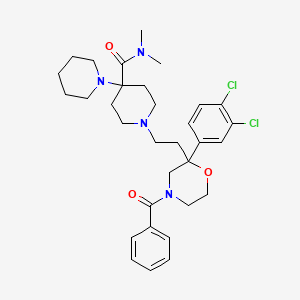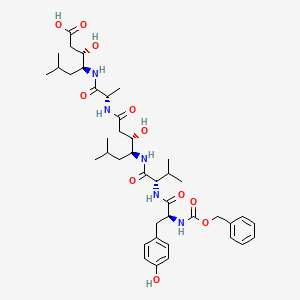
Cbz-Tyr-Val-Sta-Ala-Sta-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Tyr-Val-Sta-Ala-Sta-OH is a synthetic peptide compound. The term “Cbz” refers to the benzyloxycarbonyl group, which is a protective group used in peptide synthesis. The compound consists of a sequence of amino acids: tyrosine (Tyr), valine (Val), statine (Sta), alanine (Ala), and another statine (Sta), with a hydroxyl group (OH) at the end. This compound is often used in biochemical research and drug development due to its unique properties and structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Tyr-Val-Sta-Ala-Sta-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Each subsequent amino acid is added sequentially, with the benzyloxycarbonyl group protecting the amino group of each amino acid to prevent unwanted reactions. The peptide chain is elongated by coupling reactions, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protective groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and consistency. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity. The final product is purified using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cbz-Tyr-Val-Sta-Ala-Sta-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts (e.g., palladium on carbon) are used for deprotection reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl group, while reduction of the carbonyl group regenerates the hydroxyl group.
Scientific Research Applications
Cbz-Tyr-Val-Sta-Ala-Sta-OH has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and to investigate reaction mechanisms.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Cbz-Tyr-Val-Sta-Ala-Sta-OH involves its interaction with specific molecular targets. The statine residues in the peptide sequence mimic the transition state of certain enzyme reactions, allowing the compound to bind tightly to the active site of the enzyme. This binding inhibits the enzyme’s activity, making this compound a potent inhibitor. The molecular targets and pathways involved depend on the specific enzyme being studied .
Comparison with Similar Compounds
Similar Compounds
Cbz-Tyr-Ala-OH: A simpler peptide with similar protective groups but fewer amino acids.
Cbz-Trp-Val-Sta-Ala-Sta-OH: A similar peptide with tryptophan (Trp) instead of tyrosine (Tyr).
Cbz-Val-Ala-Sta-OH: A shorter peptide with a similar sequence but lacking some amino acids
Uniqueness
Cbz-Tyr-Val-Sta-Ala-Sta-OH is unique due to its specific sequence of amino acids and the presence of two statine residues. This structure allows it to mimic the transition state of enzyme reactions more effectively than simpler peptides, making it a valuable tool in biochemical research and drug development.
Properties
CAS No. |
135467-17-3 |
|---|---|
Molecular Formula |
C41H61N5O11 |
Molecular Weight |
799.9 g/mol |
IUPAC Name |
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-6-methylheptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C41H61N5O11/c1-23(2)17-30(33(48)20-35(50)42-26(7)38(53)43-31(18-24(3)4)34(49)21-36(51)52)44-40(55)37(25(5)6)46-39(54)32(19-27-13-15-29(47)16-14-27)45-41(56)57-22-28-11-9-8-10-12-28/h8-16,23-26,30-34,37,47-49H,17-22H2,1-7H3,(H,42,50)(H,43,53)(H,44,55)(H,45,56)(H,46,54)(H,51,52)/t26-,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI Key |
ADXHQLZNZBMXKP-MSQJMBMRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


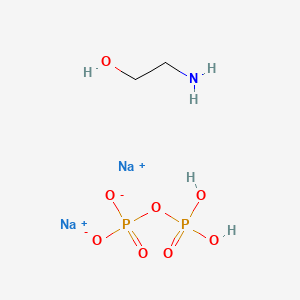
![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
